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Compound of Interest

Compound Name: 3-Amino-6-methylindolin-2-one

Cat. No.: B11921151

Get Quote

Executive Summary: The Privileged Scaffold
3-Amino-6-methylindolin-2-one (also known as 3-amino-6-methyloxindole) represents a high-

value "privileged structure" in modern medicinal chemistry. Unlike its planar 3-alkylidene

counterparts (e.g., Sunitinib), the 3-aminooxindole core possesses a saturated C3 carbon,

offering a critical entry point for constructing spirocyclic frameworks and chiral quaternary

centers.

This scaffold is particularly prized for:

Spiro-fused Peptidomimetics: Breaking "flatness" in drug design to target complex protein-

protein interactions (e.g., MDM2-p53).

Asymmetric Nucleophilicity: The C3-amine serves as a handle for organocatalytic and

transition-metal-catalyzed transformations, enabling high enantioselectivity.

Kinase Inhibitor Design: The 6-methyl group provides specific hydrophobic contacts in the

ATP-binding pocket, often improving selectivity profiles compared to unsubstituted analogs.
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CAS: 1273562-53-0[1][2][3]

Molecular Weight: 162.19 g/mol

Appearance: Typically an off-white to pale yellow solid.

Stability: The free amine at the C3 position is susceptible to oxidative dimerization (forming

isoindigo derivatives) upon prolonged exposure to air.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents (Hexanes).

Critical Handling Note: Commercial samples are often supplied as hydrochloride salts to

enhance stability. If the free base is required for non-basic catalytic cycles, perform a fresh

"free-basing" protocol (partition between EtOAc and sat. NaHCO₃) immediately prior to use.

Application I: Enantioselective Synthesis of
Quaternary Spirooxindoles
This protocol leverages the 3-amino group to generate an in situ azomethine ylide, which

undergoes a 1,3-dipolar cycloaddition. This is the gold standard for generating 3,3'-spirocyclic

libraries.

Mechanism of Action
Condensation: 3-Amino-6-methylindolin-2-one reacts with an aldehyde to form a Schiff

base (imine).

Deprotonation: The C3 proton is acidic; deprotonation generates a 1,3-dipole (azomethine

ylide).

Cycloaddition: The dipole reacts with an electron-deficient alkene (dipolarophile) to form the

spiro-ring.

Protocol: Three-Component Spirocyclization
Target: Synthesis of 6'-methyl-spiro[pyrrolidine-3,3'-indolin]-2'-one derivatives.
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Reagents:

Substrate: 3-Amino-6-methylindolin-2-one (1.0 equiv)

Aldehyde: Benzaldehyde derivative (1.1 equiv)

Dipolarophile: N-Methylmaleimide or Nitroolefin (1.1 equiv)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Catalyst: Acetic acid (cat., 10 mol%) - optional, accelerates imine formation

Step-by-Step Methodology:

Imine Formation (Pre-activation):

In a round-bottom flask, dissolve 3-Amino-6-methylindolin-2-one (1.0 mmol) in MeOH (5

mL).

Add the aldehyde (1.1 mmol).

Checkpoint: Stir at room temperature for 30 mins. A color change (usually yellow/orange)

indicates imine formation. TLC should show consumption of the starting amine.

Cycloaddition:

Add the dipolarophile (e.g., N-methylmaleimide, 1.1 mmol) directly to the reaction mixture.

Reflux the mixture at 65°C for 2–4 hours.

Work-up & Purification:

Cool the reaction to room temperature.[4]

Self-Validating Step: In many cases, the spiro-product precipitates out of the alcoholic

solution upon cooling. Filter the solid and wash with cold MeOH.

If no precipitate forms, concentrate the solvent and purify via flash column

chromatography (SiO₂, Hexane:EtOAc gradient).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b11921151/docs?utm_src=pdf-body#advanced-application-note-3-amino-6-methylindolin-2-one-in-organic-synthesis
https://www.benchchem.com/product/b11921151/docs?utm_src=pdf-body#advanced-application-note-3-amino-6-methylindolin-2-one-in-organic-synthesis
https://www.researchgate.net/publication/372791002_Synthesis_of_6-azaindoles_via_electrophilic_41-cyclization_of_3-amino-4-methyl_pyridines_scope_and_limitations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11921151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yield Expectation: 75–90% Stereochemistry: Typically favors the endo-cycloadduct due to

secondary orbital interactions.

Application II: Pd-Catalyzed Asymmetric Allylic
Alkylation (AAA)
Direct alkylation at the C3 position preserves the amine, creating a chiral quaternary amino

acid equivalent. This is vital for synthesizing non-natural amino acid building blocks.

Protocol: Synthesis of Chiral 3-Allyl-3-amino-6-
methylindolin-2-one
Reagents:

Substrate: 3-Amino-6-methylindolin-2-one (protected as Schiff base or used directly if

conditions permit, typically N-Boc protected amine is preferred for this specific route, but free

amine can be used with specific ligands). Note: For this protocol, we assume the use of the

N-Boc protected precursor derived from the title compound.

Allyl Source: Allyl acetate or Allyl methyl carbonate (1.2 equiv).

Catalyst: Pd₂(dba)₃ (2.5 mol%).

Ligand: (S,S)-DACH-Phenyl Trost Ligand (5 mol%).

Base: Cs₂CO₃ (1.0 equiv).

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

Catalyst Activation:

In a flame-dried Schlenk tube, mix Pd₂(dba)₃ and the Trost Ligand in anhydrous DCM. Stir

for 15 min under Argon until the solution turns yellow/orange (active complex).

Reaction Assembly:
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Add the N-Boc-3-amino-6-methylindolin-2-one and Cs₂CO₃.

Add Allyl acetate dropwise.

Execution:

Stir at 0°C to Room Temperature for 12–24 hours.

Monitoring: Monitor by HPLC or Chiral GC to determine conversion and enantiomeric

excess (ee).

Purification:

Filter through a Celite pad to remove Palladium.

Concentrate and purify via silica gel chromatography.[4]

Visualizing the Chemical Logic
The following diagram illustrates the divergent synthetic pathways available from the 3-amino-
6-methylindolin-2-one scaffold.
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Click to download full resolution via product page

Figure 1: Divergent synthetic utility of the 3-amino-6-methylindolin-2-one scaffold,

highlighting the pathways to spirocycles (via azomethine ylides) and chiral quaternary centers

(via allylic alkylation).

Data Summary & Comparison
Reaction Type Key Reagents

Target
Outcome

Typical Yield
Critical
Parameter

1,3-Dipolar

Cycloaddition

Aldehyde,

Maleimide

Spiro[pyrrolidine-

oxindole]
85-95%

Solvent polarity

(MeOH

preferred)

Pd-Cat Allylation
Pd(0), Chiral

Ligand

Quaternary C3-

Amino Center
70-85%

Ligand selection

for enantiocontrol

Amide Coupling
HATU, DIPEA,

R-COOH

Kinase Hinge

Binder
>90%

Order of addition

(prevent

dimerization)
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BLD Pharm. "Product Analysis: 3-Amino-6-methylindolin-2-one (CAS 1273562-53-0)."[1][2]

[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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